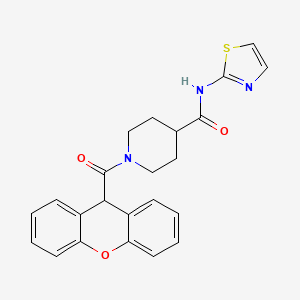
N-(1,3-thiazol-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1,3-thiazol-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H21N3O3S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1,3-thiazol-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a thiazole moiety fused with a xanthene structure, which may contribute to its pharmacological properties.
The primary target of this compound is Phosphoinositide 3-Kinase (PI3K) . By inhibiting the enzymatic activity of PI3K, this compound can disrupt critical downstream signaling pathways, such as the Akt/mTOR pathway. This disruption is significant as it leads to decreased cell proliferation and survival, making the compound a candidate for anticancer drug development .
Anticancer Potential
Research indicates that compounds with similar structures to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with amide frameworks can induce apoptosis in cancer cells by targeting specific pathways .
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on PI3K activity. The inhibition of PI3K results in reduced phosphorylation of downstream targets involved in cell cycle progression and survival, such as Akt .
Case Studies
- Cytotoxicity Assays : A series of cytotoxicity assays were performed using various human cancer cell lines. The results indicated that this compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
- Mechanistic Insights : Further mechanistic studies revealed that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells, indicating its potential as an apoptosis inducer .
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast cancer) | 5.2 | PI3K inhibition |
| Anticancer | HeLa (Cervical cancer) | 4.8 | Apoptosis induction |
| Anticancer | A549 (Lung cancer) | 6.0 | Cell cycle arrest |
Eigenschaften
IUPAC Name |
N-(1,3-thiazol-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c27-21(25-23-24-11-14-30-23)15-9-12-26(13-10-15)22(28)20-16-5-1-3-7-18(16)29-19-8-4-2-6-17(19)20/h1-8,11,14-15,20H,9-10,12-13H2,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGIAPOXEHDCOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














